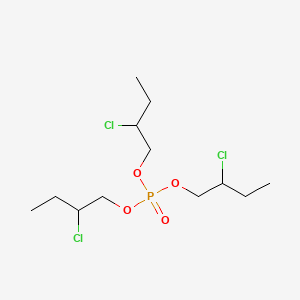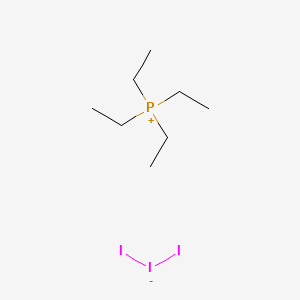
Tetraethylphosphonium triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
- Addition of iodine to the solution under controlled conditions.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Iodine and phosphonium derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tetraethylphosphonium triiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.
Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.
Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.
Comparación Con Compuestos Similares
Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.
Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.
Triiodide salts: Compounds containing the triiodide anion but different cations.
Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.
Propiedades
Número CAS |
73790-48-4 |
|---|---|
Fórmula molecular |
C8H20I3P |
Peso molecular |
527.93 g/mol |
Nombre IUPAC |
tetraethylphosphanium;triiodide |
InChI |
InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
Clave InChI |
IZYWDTIYLMINNS-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC)(CC)CC.I[I-]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
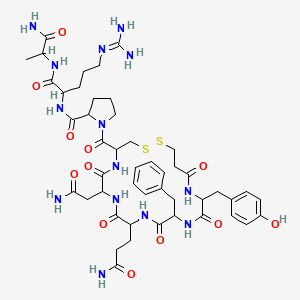
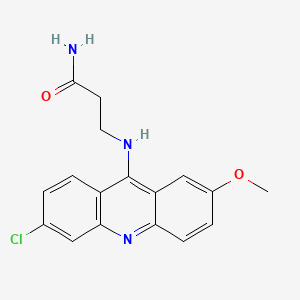

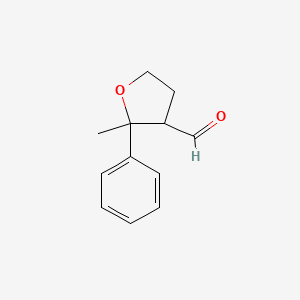
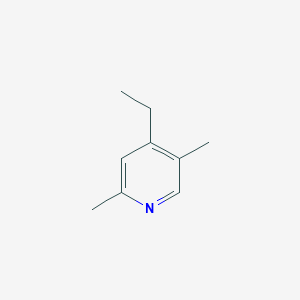
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

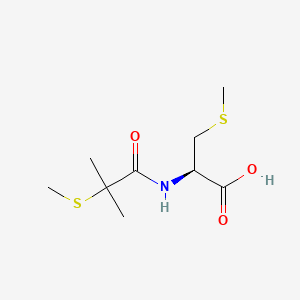

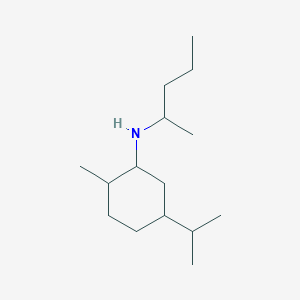
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
